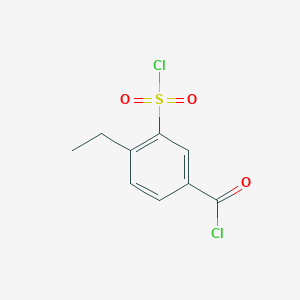

3-(Chlorosulfonyl)-4-ethylbenzoyl chloride

描述

Structure

3D Structure

属性

分子式 |

C9H8Cl2O3S |

|---|---|

分子量 |

267.13 g/mol |

IUPAC 名称 |

3-chlorosulfonyl-4-ethylbenzoyl chloride |

InChI |

InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(9(10)12)5-8(6)15(11,13)14/h3-5H,2H2,1H3 |

InChI 键 |

WWMSEJCXUSIEAF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Chlorosulfonyl 4 Ethylbenzoyl Chloride

Strategic Precursor Selection and Design for Regioselective Functionalization of Aromatic Substrates

The successful synthesis of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride hinges on a strategic approach to precursor selection, ensuring the precise placement of two distinct functional groups on the aromatic ring. The primary challenge lies in achieving the desired 1,3,4-trisubstitution pattern on the benzene (B151609) ring.

The logical starting precursor for this synthesis is a 4-substituted ethylbenzene (B125841) derivative. The synthesis typically begins with 4-ethylbenzoic acid, which can be prepared through the oxidation of 4-ethylacetophenone, itself derived from the Friedel-Crafts acylation of ethylbenzene.

The regioselectivity of the chlorosulfonylation step is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of a 4-ethylbenzoyl chloride precursor, the ethyl group is an activating, ortho-, para-director, while the acyl chloride group is a deactivating, meta-director. The position ortho to the ethyl group and meta to the acyl chloride group is position 3. This convergence of directing effects strongly favors the introduction of the chlorosulfonyl group at the desired C-3 position, leading to the target molecule with high regiochemical control. This strategic functionalization is a classic example of leveraging electronic effects in aromatic substitution reactions.

Optimized Reaction Conditions for Directed Aromatic Chlorosulfonylation and Acyl Halide Formation

The synthesis of this compound involves two primary transformations: the conversion of a carboxylic acid to an acyl halide and the chlorosulfonylation of the aromatic ring. The optimization of reaction conditions for both steps is critical for achieving high yield and purity.

Acyl Halide Formation: The conversion of the precursor, 4-ethylbenzoic acid, into 4-ethylbenzoyl chloride is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux temperature for several hours, to ensure complete conversion. prepchem.com The volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the isolation of the acyl chloride product.

Aromatic Chlorosulfonylation: The introduction of the chlorosulfonyl group is accomplished through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). This reaction is highly exothermic and requires careful temperature control. Typically, the aromatic substrate is added portion-wise to chilled chlorosulfonic acid, maintaining a low temperature (e.g., -25 °C to 0 °C) during the addition. nih.govrsc.org After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. rsc.org The use of a significant excess of chlorosulfonic acid often serves as both the reagent and the solvent.

The following table summarizes typical optimized conditions for these key synthetic steps.

| Reaction Step | Reagent(s) | Typical Temperature | Duration | Key Considerations |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Reflux (approx. 76 °C) | 2-4 hours | Reaction performed in excess thionyl chloride; removal of volatile byproducts (SO₂, HCl). prepchem.com |

| Chlorosulfonylation | Chlorosulfonic Acid (ClSO₃H) | -25 °C to 60 °C | 1-6 hours | Highly exothermic; requires careful temperature control during addition; excess reagent often used as solvent. nih.govrsc.org |

Exploration of Green Chemistry Principles in the Preparation of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste and avoiding hazardous substances. ucla.edu Traditional methods for synthesizing sulfonyl chlorides and acyl chlorides often employ reagents like chlorosulfonic acid and thionyl chloride, which are corrosive and generate toxic gaseous byproducts.

Research into greener alternatives for similar transformations offers potential pathways for improvement. mdpi.comsci-hub.se One key area of exploration is the replacement of hazardous reagents. For instance, methods for synthesizing sulfonyl chlorides by the oxyhalogenation of thiols using reagents like oxone-KX (where X is Cl or Br) in water have been developed. rsc.org This approach avoids the harsh conditions associated with chlorosulfonic acid.

Another principle is the reduction of solvent use or the substitution of hazardous solvents with more environmentally benign options like water. sci-hub.se Some syntheses of sulfonamides have been achieved under solvent-free conditions or in aqueous media, which significantly improves the environmental profile of the process. sci-hub.se The use of sodium carbonate in water to act as an HCl scavenger is another green tactic that can be employed. mdpi.com

Improving atom economy and reducing waste, often quantified by the E-factor (environmental factor), is a central goal. nih.gov Methodologies that reduce the number of synthetic steps or utilize catalytic rather than stoichiometric reagents contribute to this objective. While direct green synthesis routes for this compound are not extensively documented, the application of these general principles represents a significant area for future research and development.

Scale-Up Considerations and Process Intensification in Synthetic Protocols

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces significant challenges related to safety, efficiency, and cost. engconfintl.org The chlorosulfonylation step, in particular, requires careful management due to its high exothermicity and the evolution of large volumes of HCl gas. nih.gov

Safety and Thermal Management: On a large scale, the heat generated during the exothermic chlorosulfonylation reaction can be difficult to dissipate, potentially leading to a runaway reaction. nih.gov A risk assessment is crucial, as the rapid heating of large volumes of chlorosulfonic acid poses a significant safety hazard. nih.gov Process intensification techniques, which focus on making processes smaller, safer, and more efficient, offer viable solutions. mdpi.comcetjournal.it

Process Intensification (PI): One of the most promising PI strategies for this synthesis is the adoption of continuous flow reactors. nih.govresearchgate.net

Enhanced Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for superior control of the reaction temperature and minimizing the risk of thermal runaways.

Improved Safety: In a continuous process, only small amounts of the reactants are mixed at any given time, significantly reducing the hazard potential compared to a large batch process. cetjournal.it

Efficient Gas Handling: The continuous and predictable evolution of HCl gas in a flow system is much easier to manage with a scrubber compared to the inconsistent off-gassing in a batch process. nih.gov

By moving from batch to continuous manufacturing, it is possible to improve safety, increase throughput, and reduce the environmental footprint of the synthesis. nih.gov This shift addresses critical scale-up issues such as heat transfer limitations and hazardous gas management. engconfintl.org

Advanced Purity Assessment and Isolation Techniques in Synthetic Research

The isolation and purification of this compound, along with the rigorous assessment of its purity, are essential final steps in the synthetic protocol. Given the reactive nature of the two functional groups (sulfonyl chloride and acyl chloride), the workup procedure must be conducted under conditions that prevent their hydrolysis.

Isolation Techniques: The most common method for isolating the crude product after the chlorosulfonylation reaction is a carefully controlled quench. The reaction mixture is slowly added to a mixture of ice and water. nih.gov This process precipitates the solid sulfonyl chloride product while also reacting with the excess chlorosulfonic acid. The solid product is then collected by filtration. Further purification can be achieved through techniques such as:

Recrystallization: Using an appropriate solvent system to remove impurities.

Flash Chromatography: A standard method for purifying organic compounds, although the reactivity of the product requires careful selection of the stationary and mobile phases. rsc.org

Extraction and Washing: After quenching, the product can be extracted into an inert organic solvent, followed by washing with water or brine to remove water-soluble impurities. rsc.orgpatsnap.com

Purity Assessment: A combination of analytical techniques is used to confirm the identity and purity of the final compound.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. rsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the S=O stretches of the sulfonyl chloride and the C=O stretch of the acyl chloride. |

| High-Performance Liquid Chromatography (HPLC) | A quantitative method used to determine the purity of the compound by separating it from any residual starting materials or byproducts. |

Advanced Reactivity and Transformation Pathways of 3 Chlorosulfonyl 4 Ethylbenzoyl Chloride

Chemoselective Derivatization of the Benzoyl Chloride Moiety

The benzoyl chloride moiety is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org Due to the higher electrophilicity of the carbonyl carbon compared to the sulfur atom of the chlorosulfonyl group, reactions with many nucleophiles can be directed to occur selectively at the benzoyl chloride position under carefully controlled conditions.

The reaction of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride with oxygen-centered nucleophiles such as water, alcohols, and phenols provides a direct route to the corresponding carboxylic acids and esters. chemguide.co.uk These transformations are typically rapid and often highly exothermic. chemguide.co.uklibretexts.org The hydrolysis of the benzoyl chloride group with water yields 3-(chlorosulfonyl)-4-ethylbenzoic acid. In the presence of an alcohol or a phenol, the corresponding ester is formed in a process known as esterification. chemguide.co.uklibretexts.org These reactions are fundamental examples of nucleophilic acyl substitution, where the oxygen atom of the nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgkhanacademy.org

Below is a table detailing the expected products from the reaction of this compound with various oxygen-centered nucleophiles.

| Nucleophile | Reagent Name | Product Name | Product Class |

| H₂O | Water | 3-(Chlorosulfonyl)-4-ethylbenzoic acid | Carboxylic Acid |

| CH₃OH | Methanol | Methyl 3-(chlorosulfonyl)-4-ethylbenzoate | Ester |

| CH₃CH₂OH | Ethanol | Ethyl 3-(chlorosulfonyl)-4-ethylbenzoate | Ester |

| C₆H₅OH | Phenol | Phenyl 3-(chlorosulfonyl)-4-ethylbenzoate | Ester |

The benzoyl chloride functional group is highly effective for the formation of amide bonds through reaction with primary and secondary amines. fishersci.itbath.ac.uk This amidation reaction, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis and is particularly crucial in the construction of peptides and peptidomimetics. fishersci.it The high reactivity of the acyl chloride allows for efficient coupling with the amino group of amino acids or peptide fragments, forming a stable amide linkage. fishersci.it This strategy is valuable in medicinal chemistry for creating complex molecules that mimic the structure and function of natural peptides but may have improved stability or pharmacokinetic properties. ucsd.edunih.gov The chemoselectivity of this reaction allows for the acylation of the amine without affecting the chlorosulfonyl group, which can be reserved for subsequent transformations.

The following table illustrates the products formed from the reaction of this compound with representative amines and amino acid derivatives.

| Nucleophile | Reagent Name | Product Name | Product Class |

| NH₃ | Ammonia | 3-(Chlorosulfonyl)-4-ethylbenzamide | Primary Amide |

| CH₃NH₂ | Methylamine | 3-(Chlorosulfonyl)-4-ethyl-N-methylbenzamide | Secondary Amide |

| (CH₃)₂NH | Dimethylamine | 3-(Chlorosulfonyl)-4-ethyl-N,N-dimethylbenzamide | Tertiary Amide |

| H₂N-CH₂-COOCH₃ | Glycine methyl ester | Methyl N-(3-(chlorosulfonyl)-4-ethylbenzoyl)glycinate | N-Acylated Amino Acid Ester |

The benzoyl chloride moiety serves as an excellent electrophile in Friedel-Crafts acylation reactions, enabling the formation of carbon-carbon bonds with aromatic substrates. sigmaaldrich.comlibretexts.org In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion. masterorganicchemistry.comnih.gov This acylium ion is then attacked by an electron-rich aromatic ring, like benzene (B151609) or toluene, through an electrophilic aromatic substitution mechanism to yield a diaryl ketone. sigmaaldrich.comchemguide.co.uk This reaction is a powerful tool for constructing complex molecular frameworks by attaching the 3-(chlorosulfonyl)-4-ethylphenyl group to other aromatic systems. libretexts.org While cross-coupling methodologies are prevalent in modern synthesis, the classical Friedel-Crafts acylation remains a direct and effective method for this type of transformation.

The table below presents the expected products of Friedel-Crafts acylation using this compound with various aromatic compounds.

| Aromatic Substrate | Reagent Name | Product Name | Product Class |

| C₆H₆ | Benzene | (5-(Chlorosulfonyl)-2-ethylphenyl)(phenyl)methanone | Diaryl Ketone |

| C₆H₅CH₃ | Toluene | (5-(Chlorosulfonyl)-2-ethylphenyl)(p-tolyl)methanone | Diaryl Ketone |

| C₆H₅OCH₃ | Anisole | (5-(Chlorosulfonyl)-2-ethylphenyl)(4-methoxyphenyl)methanone | Diaryl Ketone |

Chemoselective Derivatization of the Chlorosulfonyl Moiety

The chlorosulfonyl (-SO₂Cl) group is a potent electrophile, enabling the formation of sulfonamides and sulfonic esters. While generally less reactive than the benzoyl chloride, its derivatization can be achieved chemoselectively, often by first converting the benzoyl chloride to a less reactive functional group (like an ester or amide) or by using specific reaction conditions that favor reaction at the sulfonyl center.

The reaction of the chlorosulfonyl group with primary or secondary amines is a well-established method for the synthesis of sulfonamides. nih.govmdpi.com This reaction typically proceeds under basic conditions, where a base is used to scavenge the HCl byproduct. mdpi.com The resulting sulfonamides are a critical functional group in a vast number of pharmaceuticals. The synthesis of sulfonamides from this compound (or its derivatives) allows for the introduction of diverse functionalities. Furthermore, the sulfonamide linkage can serve as a precursor for the construction of heterocyclic rings. For instance, intramolecular cyclization reactions of appropriately substituted sulfonamides can lead to the formation of various sulfur- and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. google.com

The following table shows representative sulfonamides that can be synthesized from a derivative of the title compound (e.g., the corresponding benzoic acid or ester) and various amines.

| Nucleophile | Reagent Name | Product Name (from the corresponding benzoic acid) | Product Class |

| NH₃ | Ammonia | 4-Ethyl-3-(sulfamoyl)benzoic acid | Sulfonamide |

| C₆H₅NH₂ | Aniline | 4-Ethyl-3-(N-phenylsulfamoyl)benzoic acid | Sulfonamide |

| C₅H₁₀NH | Piperidine | 4-Ethyl-3-(piperidine-1-sulfonyl)benzoic acid | Sulfonamide |

| H₂N-CH₂-CH₂-OH | Ethanolamine | 4-Ethyl-3-(N-(2-hydroxyethyl)sulfamoyl)benzoic acid | Sulfonamide |

The chlorosulfonyl group readily reacts with alcohols and phenols to form sulfonic esters, also known as sulfonates. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated HCl. Sulfonic esters are stable functional groups and have found applications in various fields of chemistry. In medicinal chemistry, the sulfonate group is often employed as a bioisostere for other functional groups, such as carboxylates or phosphates. spirochem.com Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while retaining its desired biological activity. spirochem.com The synthesis of sulfonic esters from this compound provides access to compounds that can be evaluated in such drug design strategies.

The table below lists examples of sulfonic esters that can be formed from the reaction of a derivative of the title compound with various alcohols and phenols.

| Nucleophile | Reagent Name | Product Name (from the corresponding benzoyl chloride) | Product Class |

| CH₃OH | Methanol | 5-(Methoxycarbonyl)-2-ethylbenzenesulfonyl chloride | Sulfonic Ester |

| CH₃CH₂OH | Ethanol | 5-(Ethoxycarbonyl)-2-ethylbenzenesulfonyl chloride | Sulfonic Ester |

| C₆H₅OH | Phenol | 5-(Phenoxycarbonyl)-2-ethylbenzenesulfonyl chloride | Sulfonic Ester |

| (CH₃)₃COH | tert-Butanol | 5-((tert-Butoxy)carbonyl)-2-ethylbenzenesulfonyl chloride | Sulfonic Ester |

Controlled Reduction and Oxidation Pathways of the Sulfur Center

The sulfonyl chloride moiety in this compound is amenable to a range of controlled reduction and oxidation reactions, providing access to various sulfur-containing functional groups with different oxidation states.

Reduction Pathways: The sulfonyl chloride can be selectively reduced to lower oxidation states of sulfur, such as sulfinates and thiols. The choice of reducing agent and reaction conditions dictates the extent of reduction.

Reduction to Sulfinates: A controlled reduction can afford the corresponding sulfinate. This transformation is valuable as sulfinates are versatile intermediates in organic synthesis. For instance, the reduction of sulfonyl chlorides to sodium sulfinates can be achieved using aqueous sodium sulfite (B76179). This method provides a pathway to aryl sulfinates which are precursors to a diverse number of sulfonyl-derived arenes. nih.gov

Reduction to Thiols: More potent reducing agents can fully reduce the sulfonyl chloride to the corresponding thiol. Common methods for the reduction of aryl sulfonyl chlorides to aryl thiols include the use of zinc and acid, or catalytic hydrogenation. oup.com A one-pot synthesis of sulfinamides from sulfonyl chlorides has also been developed, involving the in situ reduction of the sulfonyl chloride. researchgate.net

A summary of common reduction pathways for aryl sulfonyl chlorides is presented in the table below.

| Product Functional Group | Typical Reagents and Conditions |

| Sulfinate | Sodium sulfite (Na2SO3) in water |

| Thiol | Zinc (Zn) and acid (e.g., HCl); Catalytic hydrogenation (e.g., H2, Pd/C) |

| Sulfinamide | In situ reduction followed by reaction with an amine |

Oxidation Pathways: While the sulfur atom in the sulfonyl chloride is in a high oxidation state (+6), oxidation reactions are relevant in the context of synthesizing the starting material from sulfur compounds in lower oxidation states. For example, aryl thiols and disulfides can be oxidized to the corresponding sulfonyl chlorides using various oxidizing agents, including chlorine gas in an aqueous medium.

Sequential and Tandem Reactions Exploiting Both Reactive Centers

The differential reactivity of the acyl chloride and sulfonyl chloride groups in this compound allows for their selective manipulation in sequential and tandem reactions, paving the way for the efficient synthesis of complex molecules. Generally, the acyl chloride is more reactive towards nucleophiles than the sulfonyl chloride. nih.gov

Orthogonal Protection and Deprotection Strategies in Multi-Step Synthesis

In multi-step syntheses involving this compound, it is often necessary to protect one of the reactive functional groups while the other is being transformed. Orthogonal protection strategies employ protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting the other. fiveable.mewikipedia.org

For the carboxylic acid functionality (derived from the acyl chloride), common protecting groups include esters such as methyl, ethyl, benzyl (B1604629), and tert-butyl esters. oup.com The choice of ester depends on the desired deprotection conditions. For instance, benzyl esters can be cleaved by hydrogenolysis, while tert-butyl esters are removed under acidic conditions. wikipedia.org

For the sulfonic acid functionality (derived from the sulfonyl chloride), protection can be achieved by converting it into a sterically hindered ester, such as a neopentyl sulfonate ester. This protecting group is stable under a wide variety of reaction conditions and can be removed in high yield under mild conditions. google.com

An example of an orthogonal protection strategy for a molecule containing both a carboxylic acid and a sulfonic acid is outlined below:

| Functional Group | Protecting Group | Deprotection Conditions |

| Carboxylic Acid | Benzyl ester | Hydrogenolysis (H2, Pd/C) |

| Sulfonic Acid | Neopentyl ester | Mild, specific conditions that do not affect the benzyl ester |

This strategy allows for the selective modification of either the carboxylic acid or sulfonic acid derivative while the other functional group remains protected. fiveable.me

Cascade Reactions Leading to Complex Polyfunctional Molecular Architectures

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The bifunctional nature of this compound makes it an ideal substrate for designing cascade reactions.

A plausible cascade sequence could be initiated by the selective reaction of the more reactive acyl chloride with a bifunctional nucleophile. The newly introduced functionality could then undergo an intramolecular reaction with the sulfonyl chloride moiety to form a heterocyclic ring system.

For example, reaction with an amino alcohol could first form an amide at the acyl chloride position. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group on the sulfonyl chloride would lead to the formation of a sultam-fused benzoxazinone.

While specific examples of cascade reactions starting from this compound are not extensively documented, the principles of cascade synthesis using bifunctional starting materials are well-established for the construction of various heterocyclic systems. researchgate.net

Influence of the 4-Ethyl Substituent on Reaction Kinetics, Regioselectivity, and Chemoselectivity

The 4-ethyl substituent on the benzene ring of this compound exerts an electronic and steric influence on the reactivity of both the acyl chloride and sulfonyl chloride functional groups.

Electronic Effects: The ethyl group is an electron-donating group through induction and hyperconjugation. This electron-donating effect can influence the electrophilicity of the carbonyl carbon in the benzoyl chloride and the sulfur atom in the sulfonyl chloride.

Effect on Acyl Chloride Reactivity: The electron-donating nature of the ethyl group slightly reduces the partial positive charge on the carbonyl carbon, which would be expected to decrease its reactivity towards nucleophiles compared to an unsubstituted benzoyl chloride. However, in the context of solvolysis reactions of para-substituted benzoyl chlorides, electron-donating groups can stabilize the developing positive charge in the transition state of an SN1-type mechanism.

Effect on Sulfonyl Chloride Reactivity: Similarly, the electron-donating ethyl group can decrease the electrophilicity of the sulfur atom in the sulfonyl chloride, potentially slowing down nucleophilic attack at this center. Studies on the solvolysis of arenesulfonyl chlorides have shown that electron-donating substituents, such as a p-methyl group, reduce the rate of reaction. beilstein-journals.org

Steric Effects: The ethyl group is relatively small and is not in an ortho position to either of the reactive centers, so its steric influence is generally considered to be minimal.

Influence on Chemoselectivity: The primary factor governing the chemoselectivity in reactions with nucleophiles is the inherently greater reactivity of the acyl chloride compared to the sulfonyl chloride. The electron-donating 4-ethyl group is expected to slightly decrease the reactivity of both functional groups, but the reactivity difference between the acyl chloride and sulfonyl chloride should be maintained, allowing for selective reactions at the acyl chloride position under controlled conditions. This has been demonstrated in the chemoselective synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, where the aroyl chloride reacts preferentially over the sulfonyl chloride. nih.gov

Stereochemical Outcomes and Diastereoselective Transformations in Derived Products

The reactions of this compound can lead to the formation of chiral products, and the stereochemical outcome of these transformations is of significant interest. Chirality can be introduced at the sulfur center or at other positions in the molecule through subsequent reactions.

Chirality at the Sulfur Center: The sulfonyl chloride itself is prochiral at the sulfur atom. Nucleophilic substitution at the sulfur atom with a chiral, non-racemic nucleophile can lead to the formation of diastereomeric products. For example, the reaction with a chiral amine could produce diastereomeric sulfonamides that could potentially be separated. Alternatively, the synthesis of chiral sulfinyl compounds, such as sulfinamides, can be achieved from sulfonyl chlorides, and these can serve as chiral auxiliaries in asymmetric synthesis. beilstein-journals.org

Diastereoselective Transformations: Products derived from this compound can undergo diastereoselective transformations. For instance, if a chiral center is introduced into the molecule, subsequent reactions may proceed with a high degree of diastereoselectivity, controlled by the existing stereocenter.

Axial Chirality: In some cases, derivatives of this compound could exhibit axial chirality. For example, if the two functional groups are derivatized with bulky groups, rotation around the C-S or C-C bonds could be restricted, leading to the existence of stable atropisomers. This is a well-known phenomenon in substituted biphenyls. stackexchange.comlibretexts.org The presence of the 4-ethyl group could influence the rotational barrier and the conformational preferences of such derivatives.

Mechanistic Investigations of 3 Chlorosulfonyl 4 Ethylbenzoyl Chloride Reactivity

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and Hammett Correlation Analysis

Kinetic isotope effects (KIEs) and Hammett correlations are powerful tools for probing reaction mechanisms. The KIE, which compares the reaction rates of isotopically labeled and unlabeled reactants, provides insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edu For reactions involving 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride, substituting a hydrogen atom with deuterium at a strategic position could help elucidate the mechanism. For instance, a primary KIE (kH/kD > 1) observed in a reaction where a C-H bond is broken in the rate-determining step would support a mechanism involving proton transfer. princeton.eduresearchgate.net In the context of solvolysis of arenesulfonyl chlorides, kinetic solvent isotope effects (KSIEs) are often measured by comparing reaction rates in H₂O and D₂O. KSIE values for the hydrolysis of many sulfonyl chlorides are typically in the range of 1.5 to 2.3, suggesting a significant degree of bond breaking in the transition state and often indicating general-base catalysis by a solvent molecule. nih.govmdpi.com

The Hammett equation, log(k/k₀) = ρσ, quantitatively relates the reaction rate of a substituted aromatic compound to the electronic properties of the substituent. libretexts.org The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying the development of positive charge. chegg.com

For this compound, analyzing the reactivity of a series of related compounds with varying substituents would be necessary. Since the parent molecule already contains two distinct functional groups that influence each other's reactivity, a Hammett analysis would be complex. However, by studying the reaction at either the benzoyl chloride or the sulfonyl chloride moiety in a series of derivatives, one could determine the ρ value for each reaction type. For example, in the hydrolysis of substituted benzoyl chlorides, a positive ρ value is often observed, consistent with a mechanism where nucleophilic attack on the carbonyl carbon is the rate-determining step. chegg.comviu.ca Similarly, studies on the solvolysis of substituted benzenesulfonyl chlorides also show positive ρ values, supporting bimolecular (Sₙ2-like) mechanisms. nih.govbeilstein-journals.org

| Mechanistic Probe | Typical Observation for Related Compounds | Inference for this compound Reactions |

| Kinetic Solvent Isotope Effect (kH₂O/kD₂O) | Values typically between 1.5 and 2.3 for sulfonyl chlorides. nih.govmdpi.com | Suggests significant S-Cl bond breaking in the transition state, likely with general-base assistance from a solvent molecule during nucleophilic attack. |

| Hammett Reaction Constant (ρ) for Benzoyl Chloride Moiety | Positive value (e.g., +1.2 to +2.5) for nucleophilic substitution. chegg.comviu.ca | Indicates a buildup of negative charge in the transition state, consistent with a bimolecular addition-elimination mechanism. The reaction is accelerated by electron-withdrawing groups. |

| Hammett Reaction Constant (ρ) for Sulfonyl Chloride Moiety | Positive value for solvolysis. beilstein-journals.org | Suggests a transition state with developing negative charge, supporting an Sₙ2-like mechanism where the reaction is sensitive to the electronic nature of the aromatic substituents. |

Transition State Analysis and Reaction Coordinate Profiling through Theoretical Calculations

Theoretical calculations, particularly using density functional theory (DFT), are indispensable for mapping the potential energy surface of a reaction. acs.orgacs.org These computations allow for the identification and characterization of stationary points, including reactants, intermediates, transition states, and products. For a molecule like this compound, theoretical calculations can model the nucleophilic attack at either the carbonyl carbon or the sulfonyl sulfur.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry of the transition state provides crucial information about the reaction mechanism. For instance, in an Sₙ2-like reaction at the sulfur atom of the sulfonyl chloride, a trigonal bipyramidal transition state is often proposed. nih.govcdnsciencepub.com Computational modeling can confirm the structure of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.

Reaction coordinate profiling involves plotting the energy of the system as it progresses from reactants to products along the lowest energy path. This profile visualizes the energy barriers (activation energies) and the energies of any intermediates. For the reaction of this compound with a nucleophile, separate reaction coordinates can be profiled for attack at the benzoyl chloride and the sulfonyl chloride centers. This would help in predicting the regioselectivity of the reaction under different conditions, as the pathway with the lower activation energy will be favored. DFT studies on similar systems, like the reaction of chlorosulfonyl isocyanate, have been used to support proposed reaction mechanisms by calculating the geometries and energies of intermediates and transition states. beilstein-journals.org

| Computational Parameter | Information Gained | Application to this compound |

| Transition State Geometry | Bond lengths and angles at the point of maximum energy. | Can distinguish between associative (bond-making) and dissociative (bond-breaking) character; for example, confirming a trigonal bipyramidal geometry for Sₙ2 attack at the sulfur atom. cdnsciencepub.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Comparing the calculated Ea for attack at the carbonyl vs. the sulfonyl center can predict the kinetic product of the reaction. |

| Reaction Intermediate Energy | Stability of any transient species formed during the reaction. | Can determine if the reaction proceeds through a stable intermediate (stepwise mechanism) or directly via a transition state (concerted mechanism). |

| Vibrational Frequencies | Imaginary frequency corresponding to the motion along the reaction coordinate. | Confirms that a calculated structure is a true transition state (one imaginary frequency) and not a minimum on the potential energy surface. beilstein-journals.org |

Role of Solvent Effects, Catalysis, and Additives in Reaction Pathway Modulation

The reaction pathway of this compound is highly sensitive to the surrounding environment. Solvent, catalysts, and additives can significantly influence reaction rates and even alter the mechanism.

Solvent Effects: The polarity and nucleophilicity of the solvent play a critical role. In solvolysis reactions, the solvent acts as the nucleophile. Polar protic solvents, like water and alcohols, can stabilize charged intermediates and transition states through hydrogen bonding, often favoring Sₙ1-like or borderline mechanisms for highly reactive substrates. nih.gov For most arenesulfonyl and benzoyl chlorides, however, a bimolecular (Sₙ2) mechanism is more common, where the solvent acts as a nucleophile in the rate-determining step. beilstein-journals.orgnih.gov The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (N), providing quantitative insight into the transition state's sensitivity to these solvent properties. researchgate.net

Catalysis: Both Lewis acids and nucleophilic catalysts can accelerate reactions at the acyl and sulfonyl chloride groups.

Lewis acids (e.g., AlCl₃, FeCl₃) can coordinate to the oxygen atom of either the carbonyl or sulfonyl group, increasing the electrophilicity of the carbon or sulfur atom and making it more susceptible to nucleophilic attack. This is the principle behind Friedel-Crafts acylation. jk-sci.comnih.gov

Nucleophilic catalysts , such as tertiary amines (e.g., pyridine) or phosphines, can react with the benzoyl chloride to form a highly reactive acylpyridinium or acylphosphonium intermediate. acs.org This intermediate is then more readily attacked by a weaker nucleophile. This type of catalysis is particularly effective for acylation reactions.

Additives: The presence of additives can also modulate the reaction pathway. For example, in palladium-catalyzed coupling reactions, ligands such as Xantphos are crucial for the reaction to proceed efficiently, influencing the oxidative addition and subsequent steps. nih.gov In solvolysis reactions, the addition of salts can alter the ionic strength of the medium, potentially affecting reaction rates through salt effects.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry has become a cornerstone of mechanistic investigation, offering predictive power and a way to validate experimental findings. nih.govgrnjournal.us For a bifunctional molecule like this compound, computational methods can predict which functional group is more likely to react under specific conditions.

Mechanism Prediction: By modeling different potential reaction pathways, computational chemistry can identify the most energetically favorable route. acs.org For example, one could compute the activation barriers for both a concerted Sₙ2 pathway and a stepwise Sₙ1 pathway for the solvolysis of the sulfonyl chloride group. The pathway with the lower calculated barrier is the predicted mechanism. Similarly, the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring can be predicted by calculating properties like NMR chemical shifts or analyzing frontier molecular orbitals (HOMO) of the substrate. nih.gov

Validation of Experimental Data: Computational results are often used to support or explain experimental observations. If a Hammett plot yields a certain ρ value, DFT calculations can be used to model the transition state and analyze the charge distribution, confirming whether it is consistent with the experimental ρ value. Likewise, calculated KIEs can be compared with experimental values to validate a proposed transition state structure. Discrepancies between computational predictions and experimental results often prompt a re-evaluation of the proposed mechanism and can lead to new discoveries. acs.org

In-situ Spectroscopic Monitoring and Kinetic Studies of Reaction Intermediates

To gain a complete picture of a reaction mechanism, it is often necessary to observe the species that exist between the reactants and products. In-situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture, providing data on the concentration of reactants, products, and any detectable intermediates as a function of time.

Common techniques include:

NMR Spectroscopy (Nuclear Magnetic Resonance): By taking NMR spectra at various time points during a reaction, one can track the disappearance of reactant signals and the appearance of product signals. Crucially, NMR can also identify and characterize transient intermediates if they are present in sufficient concentration. rsc.org

IR Spectroscopy (Infrared): The carbonyl and sulfonyl groups have strong, characteristic IR absorption bands. Monitoring changes in the position and intensity of these bands can provide kinetic information about the reaction. acs.org

UV-Vis Spectroscopy: If the reactants, intermediates, or products have a chromophore, UV-Vis spectroscopy can be a simple and effective way to monitor reaction kinetics.

These spectroscopic methods provide the raw data for kinetic studies. By plotting the concentration of a species versus time, one can determine the reaction rate and the rate law. This information is fundamental to elucidating the reaction mechanism. For instance, if a reaction is found to be first-order with respect to the acyl chloride and first-order with respect to a nucleophile, it strongly supports a bimolecular mechanism. semanticscholar.org Observing the formation and subsequent decay of an intermediate, such as an acylpyridinium ion, provides direct evidence for a stepwise catalytic pathway. acs.org

Based on the comprehensive search conducted, there is insufficient publicly available scientific literature detailing the specific applications of "this compound" in the synthesis of complex molecules and advanced materials as outlined in the requested article structure. While the compound is listed in chemical databases with CAS number 1174341-44-6, detailed research findings regarding its direct use as a precursor for advanced pharmaceutical intermediates, agrochemical scaffolds, or in the design of functional polymers like poly(sulfonamide)s, poly(amide)s, aromatic polyesters, and polycarbonates could not be retrieved.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on related but distinct chemical compounds, which would violate the core requirements of the prompt. The creation of the requested data tables and the detailing of research findings are contingent on the availability of primary research data, which appears to be non-existent in the public domain for this specific chemical compound.

Applications in Complex Molecule Synthesis and Advanced Materials Science

Role in the Design and Synthesis of Functional Polymers and Copolymers

Surface Functionalization and Grafting Applications for Modified Materials

There is a notable absence of specific research articles detailing the use of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride for surface functionalization and grafting applications. In theory, the benzoyl chloride and sulfonyl chloride moieties could serve as anchor points to covalently bond the molecule to surfaces containing nucleophilic groups, such as hydroxyl or amine functionalities. This could potentially alter the surface properties of materials, introducing new functionalities. However, without specific studies, any discussion of its efficacy or application in this area remains speculative.

Precursor for Advanced Dyes, Pigments, and Optical Materials with Tunable Properties

Scientific literature does not currently provide specific examples of this compound being utilized as a precursor for the synthesis of advanced dyes, pigments, or optical materials. While aromatic sulfonyl chlorides and benzoyl chlorides are classes of compounds that can be incorporated into dye and pigment structures, the specific contribution of the 3-(chlorosulfonyl)-4-ethylbenzoyl scaffold to chromophoric or auxochromic properties has not been documented. Consequently, there is no available data on its role in creating materials with tunable optical properties.

Application in Ligand Design and Synthesis for Coordination Chemistry and Catalysis

There is a lack of published research on the application of this compound in the design and synthesis of ligands for coordination chemistry and catalysis. The reactive sites on the molecule could theoretically be modified to introduce coordinating atoms, thereby forming a ligand capable of binding to metal centers. Such ligands could have potential applications in catalysis. However, at present, there are no specific examples of such ligands derived from this compound or their corresponding metal complexes and catalytic activities reported in the scientific literature.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Comprehensive Product Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride, enabling the confirmation of its elemental composition and the identification of process-related impurities. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the sub-ppm range, allowing for the confident assignment of molecular formulas to the parent compound and any potential byproducts.

In the analysis of this compound, HRMS can distinguish between the desired product and impurities that may have similar nominal masses. For instance, the presence of chlorinated and sulfonated species necessitates high mass resolution to resolve the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S), which is crucial for unambiguous formula determination.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. Common fragmentation pathways for aromatic sulfonyl chlorides and benzoyl chlorides can be anticipated. The molecular ion of this compound would be expected to undergo characteristic losses.

Expected Fragmentation Patterns:

| Fragment Ion | Description |

| [M-Cl]⁺ | Loss of a chlorine radical from the benzoyl chloride moiety. |

| [M-SO₂Cl]⁺ | Loss of the chlorosulfonyl radical. |

| [M-COCl]⁺ | Loss of the benzoyl chloride radical. |

| [M-C₂H₅]⁺ | Loss of the ethyl group via benzylic cleavage. |

The study of these fragmentation pathways is critical for building a library of known impurities and degradation products, thereby facilitating robust quality control during synthesis and storage.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR spectroscopy provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The ethyl group will present as a triplet and a quartet due to spin-spin coupling. The aromatic region will display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorosulfonyl and benzoyl chloride groups. The proton ortho to the benzoyl chloride group is expected to be the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride and the carbon attached to the sulfonyl chloride group will appear at characteristic downfield chemical shifts. The number of signals in the aromatic region will confirm the substitution pattern.

Predicted NMR Data (based on analogous structures):

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₃ | ~1.3 | ~15 |

| -CH₂- | ~2.8 | ~25 |

| Aromatic CH | 7.5 - 8.5 | 125 - 145 |

| C=O | - | ~168 |

| C-SO₂Cl | - | ~148 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, which is particularly useful for distinguishing between potential isomers.

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring, Separation, and Quantitative Analysis

Chromatographic methods are essential for monitoring the progress of reactions that synthesize this compound, as well as for separating the final product from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. Due to the reactive nature of the sulfonyl chloride and benzoyl chloride moieties, derivatization is often employed to improve stability and chromatographic performance. nih.gov Derivatizing agents that react with the sulfonyl chloride or benzoyl chloride can produce more stable derivatives that are amenable to analysis. nbinno.com A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophoric activity.

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its high reactivity and potential for thermal degradation in the injector and column. core.ac.uk Derivatization is a common strategy to overcome these issues. For example, reaction with an alcohol can convert the reactive moieties into more stable esters and sulfonates, which can then be analyzed by GC-MS. rsc.org This approach not only allows for quantification but also provides mass spectral data for peak identification.

Typical Chromatographic Conditions (for derivatized compound):

| Parameter | HPLC | GC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., DB-5MS, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% TFA | Helium |

| Detection | UV (e.g., 254 nm) | Mass Spectrometry (MS) |

| Temperature | Ambient | Temperature programmed |

These techniques are invaluable for ensuring the purity of the final product and for optimizing reaction conditions to maximize yield and minimize impurity formation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure of a compound in the solid state, including bond lengths, bond angles, and conformational details. For this compound, obtaining a single crystal suitable for X-ray diffraction would definitively confirm the substitution pattern on the benzene ring and the geometry of the sulfonyl chloride and benzoyl chloride functional groups.

While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as substituted benzoyl chlorides and aromatic sulfonyl chlorides, provides insight into the expected solid-state conformation. researchgate.netacs.org The benzene ring is expected to be planar, with the substituents extending from it. The relative orientation of the chlorosulfonyl and benzoyl chloride groups would be of particular interest, as this can be influenced by intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data (based on analogues):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-S: ~1.77, S-O: ~1.43, S-Cl: ~2.05, C=O: ~1.19, C-Cl: ~1.79 |

| Key Bond Angles (°) | O-S-O: ~120, C-S-Cl: ~105, C-C=O: ~120 |

This technique is the gold standard for structural determination and would provide invaluable data for computational modeling and understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can be used to monitor the progress of a reaction.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl chloride and benzoyl chloride groups. The S=O stretches of the sulfonyl chloride will appear as two strong bands, typically in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). The C=O stretch of the benzoyl chloride will be a very strong band around 1770-1800 cm⁻¹. The presence of the aromatic ring will be indicated by C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-Cl and C-Cl stretching vibrations, which can be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. The symmetric vibrations of the benzene ring are also typically strong in Raman.

Characteristic Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S=O stretch (asymmetric) | 1370 - 1410 (strong) | Moderate |

| S=O stretch (symmetric) | 1166 - 1204 (strong) | Strong |

| C=O stretch | 1770 - 1800 (very strong) | Moderate |

| Aromatic C=C stretch | 1450 - 1600 (multiple bands) | Strong |

| S-Cl stretch | ~400 - 600 (moderate) | Strong |

| C-Cl stretch | ~600 - 800 (moderate) | Strong |

These spectroscopic techniques are rapid and non-destructive, making them well-suited for routine analysis and for monitoring the disappearance of starting materials and the appearance of the product in real-time.

Theoretical and Computational Studies of 3 Chlorosulfonyl 4 Ethylbenzoyl Chloride

Electronic Structure Calculations and Molecular Orbital Analysis to Understand Reactivity

Electronic structure calculations are fundamental to understanding the reactivity of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride. The presence of two strongly electron-withdrawing groups, the chlorosulfonyl (-SO₂Cl) and the benzoyl chloride (-COCl) moieties, significantly influences the electron distribution within the benzene (B151609) ring.

Density Functional Theory (DFT) calculations are commonly used to model the electronic properties of such molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's reactivity. For an aromatic compound with electron-withdrawing substituents, the HOMO is typically localized on the benzene ring, while the LUMO is often associated with the electron-accepting groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. For this compound, an MEP map would be expected to show regions of negative potential (electron-rich) around the oxygen atoms of the sulfonyl and carbonyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) would be concentrated on the sulfur atom of the chlorosulfonyl group and the carbon atom of the benzoyl chloride group, indicating these are the primary sites for nucleophilic attack. The ethyl group, being an electron-donating group, would slightly increase the electron density on the adjacent carbon atoms of the benzene ring.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and delocalization of electron density. This analysis would likely confirm the significant positive charge on the sulfur and carbonyl carbon atoms, highlighting their electrophilicity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Lower propensity for electrophilic attack on the ring |

| LUMO Energy | Low | High propensity for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Indicates high chemical reactivity |

| MEP Negative Regions | Oxygen atoms of -SO₂Cl and -COCl | Sites for interaction with electrophiles |

Conformational Analysis and Energy Minimization Studies of the Compound and its Derivatives

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions. Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, helps identify the most stable (lowest energy) conformations.

For this compound, the primary degrees of rotational freedom are around the bonds connecting the benzene ring to the ethyl, chlorosulfonyl, and benzoyl chloride groups.

Ethyl Group Conformation: The ethyl group can rotate around the C-C bond connecting it to the ring. The most stable conformation is likely one where the C-C bond of the ethyl group is staggered relative to the C-H bonds on the adjacent ring carbon, minimizing steric hindrance.

Functional Group Orientations: The chlorosulfonyl and benzoyl chloride groups can also rotate. The preferred orientation will be a balance between steric effects and electronic interactions (conjugation) with the benzene ring. It is expected that the lowest energy conformation will involve a non-planar arrangement of these groups relative to the ring to minimize steric repulsion between them and with the adjacent ethyl group.

Energy minimization studies would involve systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. The minima on this surface correspond to stable conformers. These studies are crucial for understanding how the molecule might orient itself when approaching a reactant or binding to a catalyst.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for Experimental Validation

Computational methods can predict various spectroscopic properties, which are invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. rsc.org For this compound, the aromatic protons would appear as distinct signals in the downfield region due to the deshielding effect of the electron-withdrawing groups. The ethyl group protons would appear more upfield. The predicted chemical shifts can be compared with experimental data for structural verification.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using DFT. materialsciencejournal.org These calculations can help assign the characteristic peaks in an experimental spectrum. For this molecule, strong absorptions would be predicted for the C=O stretch of the benzoyl chloride, the asymmetric and symmetric S=O stretches of the chlorosulfonyl group, and various C-C and C-H vibrations of the aromatic ring and ethyl group. materialsciencejournal.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. rsc.orgacs.org Aromatic compounds like this typically show characteristic absorptions in the UV region corresponding to π→π* transitions. The positions and intensities of these absorptions are influenced by the substituents on the benzene ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Approximate Wavenumber/Chemical Shift |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| Methylene Protons (-CH₂) | ~2.8 ppm | |

| Methyl Protons (-CH₃) | ~1.3 ppm | |

| ¹³C NMR | Carbonyl Carbon | 165 - 170 ppm |

| Aromatic Carbons | 125 - 145 ppm | |

| IR | C=O Stretch (Benzoyl Chloride) | 1770 - 1800 cm⁻¹ |

| S=O Asymmetric Stretch | 1370 - 1390 cm⁻¹ | |

| S=O Symmetric Stretch | 1170 - 1190 cm⁻¹ |

Reaction Pathway Modeling and Activation Energy Barrier Determination for Synthetic Optimization

Computational chemistry can model the entire course of a chemical reaction, providing insights into the mechanism and energetics, which is crucial for optimizing synthetic procedures.

The synthesis of this compound likely involves two key steps: the chlorosulfonation of 4-ethylbenzoyl chloride and the chlorination of 3-(chlorosulfonyl)-4-ethylbenzoic acid. Reaction pathway modeling can be used to study these transformations.

For a given reaction, a potential energy surface can be calculated, identifying the reactants, products, any intermediates, and the transition states that connect them. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

By modeling different reaction conditions (e.g., different solvents or catalysts), it is possible to identify pathways with lower activation energies, thus guiding the optimization of the synthesis for higher yields and faster reaction times. For instance, in the context of nucleophilic substitution on the benzoyl chloride group, computational models can help predict how the nature of the nucleophile affects the activation energy. researchgate.net Similarly, for electrophilic aromatic substitution reactions like chlorosulfonation, modeling can help understand the regioselectivity and the role of catalysts.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that relate the chemical structure of a series of compounds to their reactivity. nih.govnih.gov For this compound and its derivatives, QSAR models could be developed to predict their behavior in various reactions.

To build a QSAR model, a set of related compounds would be synthesized or modeled, and their reactivity in a specific reaction would be measured or calculated. Then, a range of molecular descriptors (physicochemical properties like electronic parameters, steric parameters, and hydrophobicity) would be calculated for each compound. Statistical methods are then used to find a mathematical equation that correlates the descriptors with the observed reactivity.

For example, a QSAR model could be developed to predict the rate of reaction of a series of substituted 3-(chlorosulfonyl)-4-ethylbenzoyl chlorides with a particular nucleophile. The model might show that the reaction rate is strongly correlated with the electronic properties of the substituent on the benzene ring. Such a model would be a valuable tool for designing new derivatives with desired reactivity profiles without the need for extensive experimental synthesis and testing. QSAR studies are particularly prevalent in medicinal chemistry for predicting the biological activity of drug candidates. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Integration with Continuous Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis and derivatization of highly reactive compounds like 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride are increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents. pharmtech.comresearchgate.netrsc.orgmdpi.com

Microreactors, with their high surface-area-to-volume ratio, allow for rapid dissipation of heat generated during exothermic reactions, such as the formation of amides or esters from the respective chloride groups. pharmtech.comresearchgate.net This precise temperature control is crucial for minimizing the formation of undesired byproducts and improving reaction selectivity. pharmtech.comresearchgate.netmdpi.com For a molecule like this compound, where two reactive sites of differing reactivity exist, such control is paramount. For instance, a chemoselective reaction could be designed where the more reactive benzoyl chloride is first derivatized at a lower temperature, followed by the derivatization of the sulfonyl chloride group at a higher temperature in a subsequent reactor module, all within a single continuous flow setup. beilstein-journals.org

Furthermore, the small reaction volumes inherent to microreactors enhance safety, especially when dealing with corrosive byproducts like hydrochloric acid (HCl). rsc.orgmdpi.com This technology also facilitates process automation and scalability, allowing for more efficient and reproducible synthesis from laboratory to industrial-scale production. mdpi.com The integration of in-line analytical techniques can provide real-time monitoring and optimization of reaction conditions, leading to higher yields and purity.

Table 1: Advantages of Microreactor Technology in Synthesis

| Feature | Advantage | Relevance to this compound |

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer. pharmtech.commdpi.com | Precise temperature control for selective reactions of the benzoyl chloride and sulfonyl chloride groups; minimizes byproduct formation. beilstein-journals.org |

| Small Reaction Volumes | Increased safety, especially with hazardous materials. rsc.org | Safer handling of the reactive compound and corrosive HCl byproduct. |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time. researchgate.netmdpi.com | Enables optimization for chemoselectivity and higher yields. |

| Scalability | Straightforward scaling by "numbering-up" (parallelizing reactors). mdpi.com | Facilitates transition from lab-scale research to industrial production. |

| Automation | Continuous operation with minimal manual intervention. rsc.org | Improved reproducibility and efficiency. |

Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations

Future research will heavily focus on developing novel catalytic systems to achieve highly selective and sustainable transformations of this compound. The presence of two distinct electrophilic sites calls for catalysts that can differentiate between the benzoyl chloride and sulfonyl chloride moieties, enabling orthogonal chemistry.

Recent advancements in catalysis offer promising avenues. For example, specific organocatalysts or transition-metal catalysts could be designed to selectively activate one functional group over the other. Photocatalysis, using visible light to drive reactions, is another emerging area that could offer mild and selective ways to form new bonds. nih.govacs.orgnih.gov For instance, photoredox catalysis could enable the generation of sulfonyl radicals from the sulfonyl chloride group, which could then participate in unique addition reactions with alkenes. nih.gov

Sustainable catalysis is also a key focus. The development of reusable catalysts, such as magnetically recoverable nanocatalysts or solid-supported catalysts, aligns with the principles of green chemistry by simplifying product purification and reducing waste. nih.gov Heteropolyacids are another class of reusable solid catalysts that have shown effectiveness in various organic transformations and could be adapted for reactions involving this compound. mdpi.com The goal is to move away from stoichiometric reagents and towards catalytic systems that are efficient, selective, and environmentally benign. nih.govresearchgate.net

Exploration of Sustainable Synthetic Routes and Biocatalytic Applications for Compound Derivatization

There is a significant push towards developing more sustainable synthetic routes for producing and derivatizing compounds like this compound. This includes the use of greener solvents, reducing the number of synthetic steps, and employing biocatalysis.

Traditional syntheses of sulfonamides and benzoyl derivatives often rely on chlorinated solvents and require bases to neutralize the HCl byproduct. ucla.edu Modern approaches focus on using water or bio-based solvents like Cyrene™ as the reaction medium. rsc.orgsci-hub.semdpi.comrsc.org These methods not only reduce the environmental impact but can also simplify workup procedures. rsc.org Catalyst-free methods for sulfonamide synthesis in water have been developed, offering a greener alternative to conventional processes. researchgate.netmdpi.com

Biocatalysis, the use of enzymes to perform chemical transformations, represents a frontier in the sustainable derivatization of this compound. Enzymes operate under mild conditions (neutral pH, ambient temperature) and often exhibit exquisite chemo-, regio-, and stereoselectivity. While direct enzymatic reactions on sulfonyl chlorides are less common, the benzoyl chloride moiety could be a substrate for enzymes like lipases or proteases to form esters or amides. This would be particularly valuable for creating chiral derivatives or for applications in sensitive environments where residual metal catalysts are a concern.

Design and Synthesis of Next-Generation Functional Materials Utilizing the Compound as a Core Building Block

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced step-growth polymers such as polyamides, polyesters, and poly(sulfonamide-ester)s. libretexts.orgpressbooks.publibretexts.org By reacting it with appropriate co-monomers (e.g., diamines, diols), a variety of polymers with tailored properties can be produced. libretexts.orgpressbooks.pub

For example, reaction with a diamine could lead to the formation of a polyamide-sulfonamide, a polymer that combines the mechanical strength of nylons with the unique chemical properties imparted by the sulfonyl group. pressbooks.publibretexts.org Similarly, reaction with a diol would yield a polyester-sulfonate. These polymers could find applications in specialty fibers, engineering plastics, or as functional coatings. libretexts.orgpressbooks.pub The presence of the sulfonyl group can enhance properties such as thermal stability, flame retardancy, and adhesion.

Furthermore, this compound can be used to functionalize existing materials. By grafting it onto the surface of a substrate, the reactive chloride groups can be used to attach other molecules, thereby modifying the surface properties. This could be used to create materials with specific functionalities for applications in chromatography, sensors, or as catalysts.

Table 2: Potential Polymer Classes from this compound

| Co-monomer | Linkage 1 (from Benzoyl Chloride) | Linkage 2 (from Sulfonyl Chloride) | Resulting Polymer Class | Potential Properties |

| Diamine | Amide | Sulfonamide | Polyamide-sulfonamide | High thermal stability, mechanical strength. pressbooks.pub |

| Diol | Ester | Sulfonate Ester | Polyester-sulfonate | Improved adhesion, modified solubility. libretexts.org |

| Amino-alcohol | Amide / Ester | Sulfonamide / Sulfonate Ester | Poly(ester-amide-sulfonamide) | Complex, highly functional materials. |

Investigation of Untapped Reactivity Profiles and Green Solvent Systems in the Compound's Synthetic Utility

Beyond its conventional reactions, future research will likely uncover new reactivity profiles for this compound, particularly through the use of unconventional solvent systems. Green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are of particular interest. nih.govnih.govnih.gov

These solvents are not merely replacements for volatile organic compounds; they can actively influence reaction pathways and selectivity due to their unique properties like high polarity and low vapor pressure. nih.gov For instance, the reaction of benzoyl chlorides with nucleophiles has been shown to proceed efficiently in ionic liquids. nih.gov Similarly, DESs have been successfully used for the synthesis of sulfonamides from sulfonyl chlorides, demonstrating that these solvent systems can favor the desired reaction over the hydrolysis of the reactive chloride groups. nih.gov

Exploring reactions in these media could lead to the discovery of novel transformations that are not possible in conventional solvents. This could involve selective activation of one of the chloride groups or facilitating unusual multicomponent reactions. The goal is to expand the synthetic toolbox available for this versatile compound, enabling the creation of more complex and valuable molecules under environmentally responsible conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride, and how can purity be ensured?

- Answer : The compound is synthesized via chlorination of 4-ethylbenzoic acid derivatives using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) in the presence of catalysts like FeCl₃. Purification involves fractional distillation under reduced pressure or recrystallization from anhydrous solvents (e.g., hexane/dichloromethane). Impurity profiling via thin-layer chromatography (TLC) or HPLC is critical to confirm purity .

Q. What safety protocols are essential when handling this compound?

- Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to avoid exposure to corrosive vapors. Spills require neutralization with sodium bicarbonate. Storage in airtight, corrosion-resistant containers under dry, inert atmospheres (e.g., N₂) is recommended .

Q. How should this reagent be stored to prevent decomposition?

- Answer : Store at 2–8°C in amber glass bottles with desiccants (e.g., silica gel). Avoid moisture and prolonged exposure to light, as hydrolysis generates HCl and sulfonic acids, compromising reactivity .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic substitutions?

- Answer : The sulfonyl chloride group acts as an electrophile, undergoing nucleophilic attack by amines, alcohols, or thiols. Reaction rates depend on solvent polarity (e.g., DMF accelerates reactions via stabilization of transition states) and steric hindrance from the 4-ethyl substituent. Kinetic studies using NMR or IR spectroscopy can monitor intermediate formation .

Q. How can reaction conditions be optimized for high-yield sulfonamide formation?

- Answer : Use a 1.2:1 molar ratio of amine to sulfonyl chloride in anhydrous DCM at 0–5°C. Add triethylamine to scavenge HCl. For sterically hindered amines, increase reaction time (24–48 hrs) and temperature (room temp). Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- Answer :

- NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substitution vs. ortho effects).

- Mass Spectrometry : High-resolution MS distinguishes isotopic clusters (e.g., Cl⁻ vs. SO₂Cl fragmentation).

- IR : Absorbance at 1370 cm⁻¹ (S=O) and 750 cm⁻¹ (C-Cl) validates functional groups .

Q. How to address contradictions in melting points or spectral data of synthesized derivatives?

- Answer : Recrystallize products multiple times to remove byproducts. Cross-validate using orthogonal methods (e.g., X-ray crystallography for crystal structure vs. DSC for melting point consistency). Contradictions may arise from polymorphism or residual solvents, detectable via TGA .

Research Applications

Q. How is this compound used in synthesizing protease inhibitors?

- Answer : It sulfonylates active-site lysine residues in enzyme targets. For example, coupling with aza-peptide electrophiles generates irreversible inhibitors. Optimize molar ratios and pH (7–8) to avoid over-sulfonation .

Q. What role does it play in polymer functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。